2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 2-aminopyridine derivative with a phenylacetic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: A simpler analog with similar structural features.
2-(4-Methoxyphenyl)-4,5-dihydrooxazole: Another analog with a methoxy group on the phenyl ring.
2-(6-Methylpyridin-2-yl)-4,5-dihydrooxazole: An analog with a methyl group on the pyridine ring.
Uniqueness
(S)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different activities compared to the ®-enantiomer.
Properties
Molecular Formula |
C16H16N2O2 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(4-methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-13(19-2)9-14(17-11)16-18-15(10-20-16)12-6-4-3-5-7-12/h3-9,15H,10H2,1-2H3 |
InChI Key |
JSWIPBMQZNDWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(CO2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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